2,4(1H,3H)-Pyrimidinedione, nitro-
Description
2,4(1H,3H)-Pyrimidinedione, 5-nitro- (CAS 611-08-5), also termed 5-nitro-uracil, is a nitro-substituted derivative of uracil (2,4(1H,3H)-Pyrimidinedione) . Its structure features a nitro group (-NO₂) at the 5-position of the pyrimidine ring, replacing the hydrogen atom in uracil (Figure 1). This substitution significantly alters its electronic properties and reactivity. Key physical properties include:
Properties
CAS No. |
56797-78-5 |
|---|---|
Molecular Formula |
C4H3N3O4 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
3-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O4/c8-3-1-2-5-4(9)6(3)7(10)11/h1-2H,(H,5,9) |
InChI Key |
FIGJKSJMYKOQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
One of the most notable applications of 2,4(1H,3H)-pyrimidinedione derivatives is their use as antiviral agents. Research has identified several analogs of this compound that exhibit potent activity against HIV-1.
Case Study: HIV-1 Inhibition
A study evaluated a series of 2,4(1H,3H)-pyrimidinedione analogs and found that certain compounds demonstrated subnanomolar antiviral activity against HIV-1. Notably, compounds with a methyl linker between the homocyclic substitution and the N-1 position of the pyrimidinedione showed enhanced efficacy compared to those with ethyl linkers. Six molecules were identified with activity comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the ability to inhibit strains resistant to common NNRTIs like K103N .
| Compound | Activity Level | Resistance Profile |
|---|---|---|
| SJ-3366 | Highly Potent | Effective against K103N |
| Analog A | Subnanomolar | No cytotoxicity up to solubility limits |
| Analog B | High Efficacy | Broad-spectrum against HIV-1 and HIV-2 |
These findings suggest that 2,4(1H,3H)-pyrimidinedione derivatives could represent a new class of NNRTIs with an extended range of action against HIV strains.
Neuropsychiatric Applications
The compound also shows promise in treating neuropsychiatric disorders through its modulation of ion channels. Specifically, thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their role as TRPC5 modulators.
Case Study: TRPC5 Modulation
Research indicates that these derivatives can inhibit TRPC5-mediated ion fluxes, which are crucial for maintaining cellular function and communication. The modulation of TRPC5 channels has implications for treating conditions such as neurodegenerative disorders and seizure disorders .
| Disorder Type | Mechanism of Action | Potential Treatment |
|---|---|---|
| Neuropsychiatric | TRPC5 inhibition | Symptomatic relief |
| Neurodegenerative | Ion channel modulation | Disease progression slowing |
| Seizure Disorders | Calcium/Sodium flux regulation | Seizure control |
Antioxidant Properties
Emerging research also highlights the antioxidant potential of 2,4(1H,3H)-pyrimidinedione compounds. These compounds have been assessed for their ability to scavenge free radicals and protect cells from oxidative stress.
Case Study: Antioxidant Activity
A study screened various pyrimidine derivatives for antioxidant activity and found that certain analogs exhibited significant protective effects against oxidative damage in cellular models. This suggests potential applications in preventing diseases associated with oxidative stress .
| Compound | Antioxidant Activity Level | Mechanism |
|---|---|---|
| Pyrimidinedione A | High | Free radical scavenging |
| Pyrimidinedione B | Moderate | Metal chelation |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on substituent type, position, and properties:
*Thymine CAS from general knowledge; 5-Amino-uracil CAS from .
Substituent Effects on Physicochemical Properties
Polarity and Solubility:
- The nitro group in 5-nitro-uracil reduces logP (-1.992) compared to uracil (estimated logP ≈ -1.5), making it more hydrophilic . Bromacil, with a bromine and alkyl chain, likely has higher logP due to hydrophobic substituents .
- Methyl groups (e.g., thymine, 6-methyl-5-nitro-uracil) increase hydrophobicity but may sterically hinder interactions .
- Electronic Effects: Nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, stabilizing negative charges and altering reactivity. For example, bromacil’s bromine enhances its herbicidal activity via electrophilic interactions . Amino (-NH₂) and nitroso (-NO) groups in 5-amino-6-nitroso-uracil introduce redox versatility, relevant in biochemical pathways .
Preparation Methods
Knoevenagel–Michael Condensation
The Knoevenagel–Michael cascade reaction is a cornerstone for constructing pyrimidinedione frameworks. A representative protocol involves the reaction of barbituric acid derivatives with arylaldehydes and malononitrile. For example, 6-amino-5-aryl-5H-pyrano[2,3-d]pyrimidin-2,4(1H,3H)-diones are synthesized by combining equimolar quantities of barbituric acid, aldehydes (e.g., 4-nitrobenzaldehyde), and malononitrile under solvent-free conditions. The use of SBA-Pr-SO3H , a mesoporous silica-based solid acid catalyst, enhances reaction efficiency, achieving 90% yield in 15 minutes at 140°C.
Mechanistic Insights :
-
Knoevenagel Adduct Formation : The aldehyde and malononitrile undergo condensation to generate an arylidenemalononitrile intermediate.
-
Michael Addition : Barbituric acid attacks the electrophilic α-carbon of the adduct, forming the pyran ring.
-
Cyclization : Intramolecular dehydration yields the fused pyrano-pyrimidinedione system.
Multi-Component Synthesis Approaches
Solvent-Free Catalytic Methods
Recent advancements emphasize green chemistry principles. A three-component reaction of barbituric acid , 4-nitrobenzaldehyde , and malononitrile using SBA-Pr-SO3H as a catalyst eliminates the need for solvents, reducing waste and energy consumption. Comparative studies reveal stark differences in efficiency:
| Condition | Solvent | Temperature | Time | Yield | Catalyst |
|---|---|---|---|---|---|
| Solvent-free | None | 140°C | 15 min | 90% | SBA-Pr-SO3H |
| Aqueous | H2O | 25°C | 7 hr | 32% | SBA-Pr-SO3H |
| Ethanolic | EtOH | 78°C | 5 hr | 31% | SBA-Pr-SO3H |
The solvent-free protocol outperforms others due to enhanced mass transfer and catalyst accessibility.
Nitrosation and Subsequent Oxidation
Sodium Nitrite-Mediated Nitrosation
Nitrosation of 6-aminopyrimidine-2,4-diones provides a direct route to nitroso intermediates, which are oxidized to nitro derivatives. In a typical procedure:
-
6-Aminopyrimidine-2,4-dione (1.0 eq) is dissolved in aqueous acetic acid.
-
Sodium nitrite (1.2 eq) is added dropwise at 0–5°C.
-
The mixture is heated to 85°C for 45 minutes, yielding 6-amino-5-nitrosopyrimidine-2,4-dione (76% yield).
Optimization Notes :
-
Prolonged heating (>60 minutes) leads to over-oxidation and decomposition.
-
Recrystallization from 95% ethanol improves purity (melting point: 245–249°C).
Catalytic Methods and Green Chemistry Innovations
Nano-Catalyzed Reactions
Mesoporous catalysts like SBA-Pr-SO3H enable regioselective nitration. For instance, 1,3-diethyl-6-amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 146946-10-3) is synthesized via nitration of the parent amine using nitric acid in the presence of SBA-Pr-SO3H. Key advantages include:
-
Reusability : The catalyst retains activity for 5 cycles with <5% yield drop.
-
Selectivity : Para-nitration dominates due to steric and electronic effects from the ethyl groups.
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
| Method | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|
| Multi-component (SBA) | 70–90% | High | Low (solvent-free) |
| Nitrosation-Oxidation | 46–76% | Moderate | Moderate (acid waste) |
| Classical Condensation | 30–50% | Low | High (toxic solvents) |
Q & A
Basic: What are the established synthetic routes for preparing 2,4(1H,3H)-Pyrimidinedione, nitro-, and what critical reaction parameters influence yield and purity?
Answer:
Synthesis of nitro-substituted pyrimidinediones often involves oxidation of dihydropyrimidine precursors or condensation reactions using nitro-containing intermediates. For example, substituted pyrido[2,3-d]pyrimidin-4(1H)-ones can be synthesized via oxidation of dihydro derivatives under controlled conditions (e.g., using oxidizing agents like KMnO₄ or H₂O₂) . Critical parameters include:
- Temperature : Higher temperatures may accelerate oxidation but risk side reactions.
- Catalyst selection : Acidic or basic catalysts can direct regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.
Methodological validation through thin-layer chromatography (TLC) and NMR monitoring is recommended to optimize purity .
Basic: How can researchers characterize the structural and electronic properties of 2,4(1H,3H)-Pyrimidinedione, nitro- using spectroscopic and computational methods?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks.
- Computational methods : Density functional theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced: What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of nitro-substituted pyrimidinediones across different studies?
Answer:
- Reproducibility checks : Replicate experiments under standardized conditions (solvent, pH, temperature).
- Factorial design : Systematically vary factors (e.g., solvent polarity, substituents) to isolate confounding variables .
- Meta-analysis : Cross-reference data from authoritative databases (e.g., NIST) to identify outliers .
- Advanced analytics : Use differential scanning calorimetry (DSC) to assess thermal stability discrepancies .
Advanced: How can computational chemistry tools be applied to predict the reactivity of 2,4(1H,3H)-Pyrimidinedione, nitro- in nucleophilic or electrophilic environments?
Answer:
- Molecular dynamics (MD) simulations : Model reaction trajectories in explicit solvents to identify transition states.
- DFT-based reactivity indices : Calculate Fukui functions to map nucleophilic/electrophilic sites .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) for drug development applications .
Software like COMSOL Multiphysics enables parameter sweeps to optimize reaction conditions virtually .
Basic: What safety protocols should be followed when handling 2,4(1H,3H)-Pyrimidinedione, nitro- in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers away from ignition sources (flammability risk) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What experimental design principles (e.g., factorial design) are optimal for investigating substituent effects on the bioactivity of nitro-pyrimidinedione derivatives?
Answer:
- Full factorial design : Vary substituent type (e.g., nitro, methyl) and position across multiple levels to assess synergistic effects .
- Response surface methodology (RSM) : Model bioactivity (e.g., IC₅₀) as a function of substituent electronic parameters (Hammett constants).
- High-throughput screening (HTS) : Automate synthesis and testing of derivative libraries to identify structure-activity relationships (SARs) .
Advanced: How do researchers validate proposed reaction mechanisms for nitro group introduction in pyrimidinedione systems, and what analytical techniques are critical for intermediate detection?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
